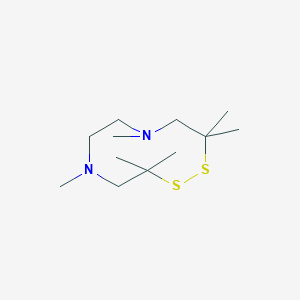![molecular formula C13H13N3O4S B12537624 Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- CAS No. 653570-16-2](/img/structure/B12537624.png)
Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- is a nitrogen-containing heterocyclic aromatic compound. It is characterized by the presence of a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring. The compound also contains a tert-butylthio group at the 8-position and two nitro groups at the 5 and 7 positions. This unique structure imparts specific chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves multi-step reactions. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid. For the specific synthesis of Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-, additional steps are required to introduce the tert-butylthio and nitro groups. These steps may involve:
Nitration: Introducing nitro groups at the desired positions using a mixture of concentrated nitric and sulfuric acids.
Thioetherification: Introducing the tert-butylthio group using tert-butylthiol and a suitable base.
Industrial Production Methods
Industrial production of quinoline derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as zeolites or metal oxides may be used to facilitate the reactions. The use of microwave-assisted synthesis and solvent-free conditions are also explored to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products
Reduction: Formation of 8-aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Cyclization: Formation of fused heterocyclic compounds.
Aplicaciones Científicas De Investigación
Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in drug development, particularly for its antiparasitic and anticancer activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as DNA and proteins. The tert-butylthio group may enhance the compound’s lipophilicity, facilitating its entry into cells. The compound’s effects are mediated through pathways involving oxidative stress and inhibition of key enzymes.
Comparación Con Compuestos Similares
Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl-: A compound with a methyl group at the 2-position instead of nitro groups.
8-Hydroxyquinoline: A compound with a hydroxyl group at the 8-position, known for its antimicrobial properties.
The unique combination of tert-butylthio and nitro groups in Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
653570-16-2 |
|---|---|
Fórmula molecular |
C13H13N3O4S |
Peso molecular |
307.33 g/mol |
Nombre IUPAC |
8-tert-butylsulfanyl-5,7-dinitroquinoline |
InChI |
InChI=1S/C13H13N3O4S/c1-13(2,3)21-12-10(16(19)20)7-9(15(17)18)8-5-4-6-14-11(8)12/h4-7H,1-3H3 |
Clave InChI |
OMERWENJSHKGNF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC1=C(C=C(C2=C1N=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



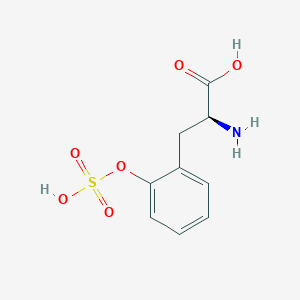
![4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde](/img/structure/B12537573.png)
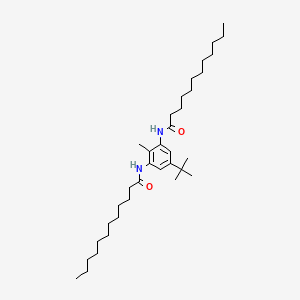
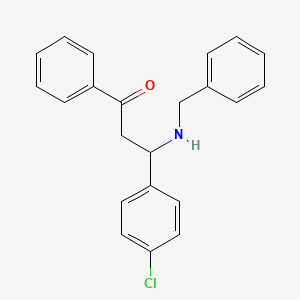
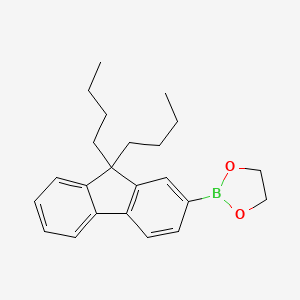

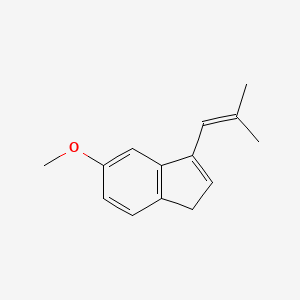

![3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12537618.png)
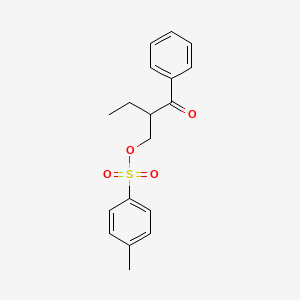
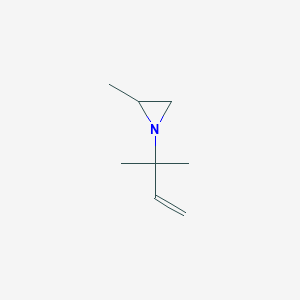
![2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid](/img/structure/B12537626.png)
